molecular formula C13H14N2O2S B5055373 2-phenoxy-N-(1,3-thiazol-2-yl)butanamide CAS No. 5544-32-1

2-phenoxy-N-(1,3-thiazol-2-yl)butanamide

Cat. No.: B5055373
CAS No.: 5544-32-1
M. Wt: 262.33 g/mol
InChI Key: FHDOBWGTTQAZMY-UHFFFAOYSA-N
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Description

2-phenoxy-N-(1,3-thiazol-2-yl)butanamide is a chemical compound with the molecular formula C13H14N2O2S. It is known for its unique structure, which combines a phenoxy group, a thiazole ring, and a butanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(1,3-thiazol-2-yl)butanamide typically involves the reaction of 2-aminothiazole with a phenoxybutanoyl chloride derivative. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives .

Scientific Research Applications

2-phenoxy-N-(1,3-thiazol-2-yl)butanamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenoxy-N-(1,3-thiazol-2-yl)butanamide is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and biological activities. This structural feature enhances its potential as a versatile compound in various scientific research applications .

Properties

IUPAC Name

2-phenoxy-N-(1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-2-11(17-10-6-4-3-5-7-10)12(16)15-13-14-8-9-18-13/h3-9,11H,2H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDOBWGTTQAZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC=CS1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386040
Record name 2-phenoxy-N-(1,3-thiazol-2-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5544-32-1
Record name 2-phenoxy-N-(1,3-thiazol-2-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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